molecular formula C16H18N2 B11869115 2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline

Cat. No.: B11869115
M. Wt: 238.33 g/mol
InChI Key: QZQPZTBXKJEYKD-UHFFFAOYSA-N
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Description

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline typically involves the reaction of aniline with 3,4-dihydroisoquinoline under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the hydrogenation process. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Reduced isoquinoline derivatives

    Substitution: Substituted aniline derivatives

Scientific Research Applications

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of the enzyme aldo-keto reductase AKR1C3.

    2,3-Dihydroquinolin-4(1H)-ones: These compounds are synthesized through reactions involving 2-alkynylanilines and ketones and have diverse applications in organic synthesis.

Uniqueness

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline is unique due to its specific structural features and reactivity

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)aniline

InChI

InChI=1S/C16H18N2/c17-16-8-4-3-7-15(16)12-18-10-9-13-5-1-2-6-14(13)11-18/h1-8H,9-12,17H2

InChI Key

QZQPZTBXKJEYKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3N

Origin of Product

United States

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